5,8,9,10,11,12-hexahydro-6H-benzo[h]cyclohepta[4,5]thieno[2,3-b]quinolin-7-amine
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Overview
Description
5,8,9,10,11,12-hexahydro-6H-benzo[h]cyclohepta[4,5]thieno[2,3-b]quinolin-7-amine is a complex organic compound with a unique structure that combines elements of benzene, cycloheptane, thieno, and quinoline rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5,8,9,10,11,12-hexahydro-6H-benzo[h]cyclohepta[4,5]thieno[2,3-b]quinolin-7-amine involves multiple steps, including cyclization and functional group transformations. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as substituted benzaldehydes and thieno derivatives.
Cyclization: The intermediates undergo cyclization reactions to form the core structure of the compound. This step often involves the use of strong acids or bases as catalysts.
Functional Group Transformations: The cyclized product is then subjected to various functional group transformations, such as reduction, oxidation, and substitution reactions, to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
5,8,9,10,11,12-hexahydro-6H-benzo[h]cyclohepta[4,5]thieno[2,3-b]quinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates to introduce new substituents on the aromatic rings.
Cyclization: Further cyclization reactions can be carried out to form additional ring structures, enhancing the complexity of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the introduction or modification of functional groups on the core structure of the compound.
Scientific Research Applications
5,8,9,10,11,12-hexahydro-6H-benzo[h]cyclohepta[4,5]thieno[2,3-b]quinolin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,8,9,10,11,12-hexahydro-6H-benzo[h]cyclohepta[4,5]thieno[2,3-b]quinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
5,8,9,10,11,12-hexahydro-6H-benzo[h]cyclohepta[4,5]thieno[2,3-b]quinolin-7-amine can be compared with other similar compounds, such as:
Galanthamine: A natural alkaloid with a similar core structure, used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Narwedine: Another related compound with similar biological activities and chemical properties.
Pyrrolopyrazines: Compounds with a similar ring structure, studied for their potential therapeutic effects.
The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
22-thia-2-azapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,12,15(21)-heptaen-13-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c21-18-15-11-10-12-6-4-5-7-13(12)19(15)22-20-17(18)14-8-2-1-3-9-16(14)23-20/h4-7H,1-3,8-11H2,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSZKMZDRCBWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=C4CCC5=CC=CC=C5C4=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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